![molecular formula C20H26N2O4S B4625253 N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)

N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide often involves complex reactions. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides was described, showing the process of creating compounds with significant electrophysiological activity, suggesting a method that could be adapted for the synthesis of the target compound (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction and DFT calculations, providing insights into geometrical parameters, electronic properties, and antioxidant activities. This approach can be applied to understand the molecular structure of N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, highlighting its structural and electronic characteristics (Demir et al., 2015).

Chemical Reactions and Properties

Research on the chemical reactions and properties of similar compounds, such as N-substituted benzamides, reveals information about their pharmacokinetic behavior, metabolic pathways, and potential therapeutic applications. These studies can shed light on the reactions and properties of the target compound, particularly in terms of its bioactivity and metabolism (Kuo et al., 1993).

Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophysiological Activity

Research has been conducted on the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating their potential as selective class III agents in cardiac electrophysiological activity. These compounds, including variants of N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, have shown efficacy in vitro and in vivo models of reentrant arrhythmias, highlighting their significance in cardiac health and potential therapeutic applications (Morgan et al., 1990).

Pharmacological Effects of Benzamide Derivatives

Benzamide derivatives, with structural similarities to N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, have been synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors and carbonic anhydrase inhibitors. These studies contribute to the development of novel drug designs focusing on a range of bioactivities, including enzyme inhibitory activities at the nanomolar level, which are critical for addressing diseases like Alzheimer's (Tuğrak et al., 2020).

Novel Sulfonated Nanofiltration Membranes

The synthesis of novel sulfonated aromatic diamine monomers and their application in creating thin-film composite nanofiltration membranes demonstrate the utility of such chemical compounds in water treatment technologies. These membranes, designed for the effective treatment of dye solutions, show improved water flux and dye rejection capabilities, indicating the potential for environmental applications (Liu et al., 2012).

Biocatalysis in Drug Metabolism

Research on biocatalysis using Actinoplanes missouriensis for the production of mammalian metabolites of biaryl-bis-sulfonamide compounds, such as N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, demonstrates the importance of microbial-based systems in drug development. This approach allows for the generation of significant quantities of drug metabolites for structural characterization and clinical investigations, enhancing our understanding of drug metabolism and facilitating the development of more effective therapeutic agents (Zmijewski et al., 2006).

Eigenschaften

IUPAC Name |

N-[3-(2-ethoxyphenyl)propyl]-3-(methanesulfonamido)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-4-26-19-13-6-5-9-16(19)10-8-14-21-20(23)17-11-7-12-18(15(17)2)22-27(3,24)25/h5-7,9,11-13,22H,4,8,10,14H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQSLNFLRBJILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCCNC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

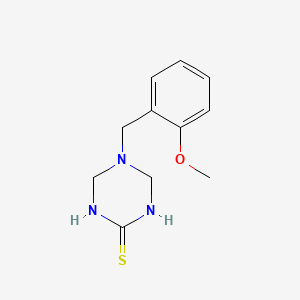

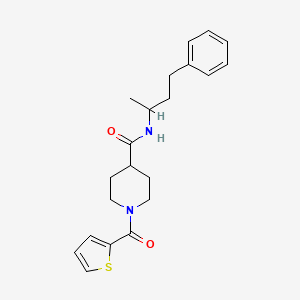

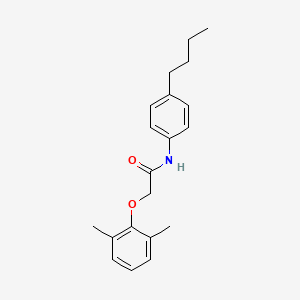

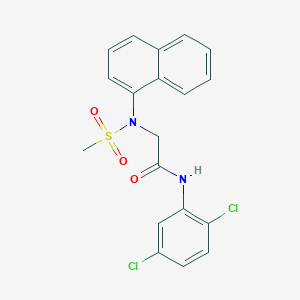

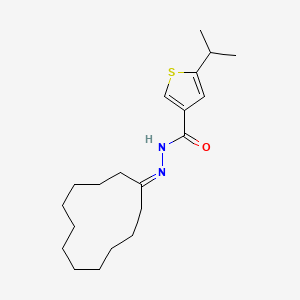

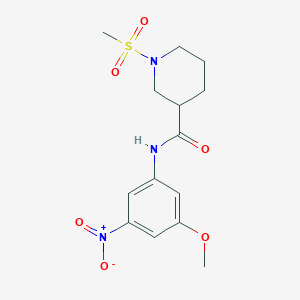

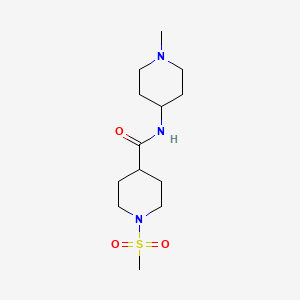

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)

![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)

![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)